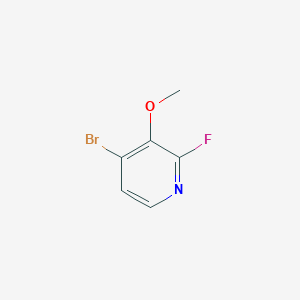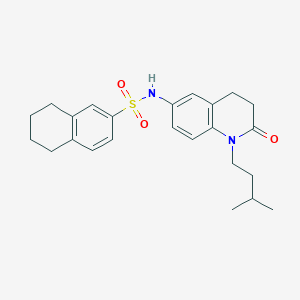![molecular formula C21H14BrNO4 B2442339 N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922031-90-1](/img/structure/B2442339.png)
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzodioxole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the benzodioxole moiety, along with the benzoyl and bromophenyl groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-benzoylphenyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the benzoyl group, affecting its chemical properties and applications.
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of the benzodioxole core, benzoyl group, and bromophenyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFGWIZMYLCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
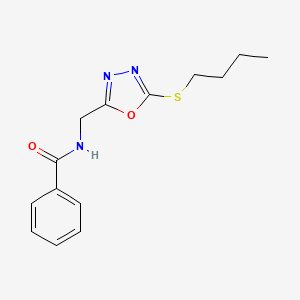
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
![(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid](/img/structure/B2442259.png)
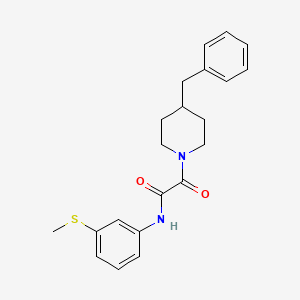
![3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
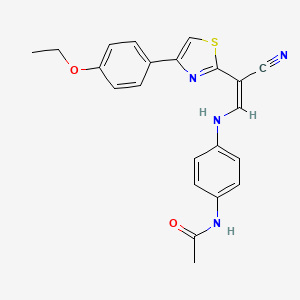
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/new.no-structure.jpg)
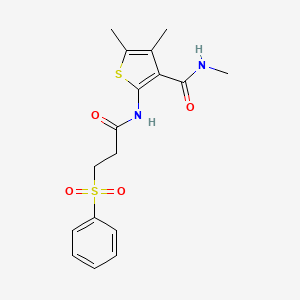
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![N'-(2-cyanophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2442274.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)
